molecular formula C16H17ClFNO B1463547 2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride CAS No. 1211008-12-6

2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride

Cat. No. B1463547
CAS RN: 1211008-12-6
M. Wt: 293.76 g/mol
InChI Key: BIVMEPAWQOAEKP-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride” is a morpholine derivative. Morpholine is a common chemical structure found in many pharmaceuticals and research compounds . The presence of the fluorophenyl group could potentially alter the properties and biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a phenyl ring, and a fluorophenyl group. The exact structure and conformation could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The morpholine ring might undergo reactions at the nitrogen or the carbon atoms adjacent to the nitrogen. The phenyl rings could participate in electrophilic aromatic substitution reactions, especially at positions ortho and para to the fluorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could impart basicity to the compound. The phenyl and fluorophenyl groups could engage in pi-pi interactions and influence the compound’s solubility .

Scientific Research Applications

Fluorescent Chemosensors for Analyte Detection

Fluoro-organic compounds, such as those based on modified phenols, have been pivotal in developing fluorescent chemosensors. These chemosensors can detect a variety of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The research by Roy (2021) emphasizes the potential of fluoro-organic compounds in creating sensitive detection systems for environmental, biological, and chemical analyses Roy, P. (2021). Coordination Chemistry Reviews.

Fluoroalkylation in Aqueous Media

The advancement of fluoroalkylation reactions, especially in aqueous conditions, highlights the environmental and synthetic chemistry importance of fluoro-organic compounds. Song et al. (2018) discuss the methods for incorporating fluorinated groups into target molecules efficiently and environmentally friendly, indicating the growing significance of fluoro compounds in green chemistry Song, H.-X., Han, Q.-Y., Zhao, C.-L., & Zhang, C.-P. (2018). Green Chemistry.

Molecular Imaging with Fluorophores

Fluorophores, including those derived from fluoro-organic compounds, are crucial in molecular imaging for cancer diagnosis and research. The toxicity review by Alford et al. (2009) provides insights into the use of fluorophores in vivo, demonstrating their potential and limitations in clinical and research settings Alford, R. E., Simpson, H. M., Duberman, J. A., Hill, G. C., Ogawa, M., Regino, C., Kobayashi, H., & Choyke, P. (2009). Molecular Imaging.

Antimicrobial and Environmental Impact

The review on triclosan (TCS) by Bedoux et al. (2012) reflects on the occurrence, degradation, and toxicity of fluoro-organic antimicrobials in the environment. This review underlines the environmental impact and the need for understanding the lifecycle and effects of such compounds Bedoux, G., Roig, B., Thomas, O., Dupont, V., & Bot, B. (2012). Environmental Science and Pollution Research.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many morpholine derivatives are used in medicinal chemistry and have diverse mechanisms of action .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Based on its structure, it could potentially be irritating or harmful if inhaled, ingested, or if it comes into contact with the skin .

properties

IUPAC Name

2-(4-fluorophenyl)-6-phenylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO.ClH/c17-14-8-6-13(7-9-14)16-11-18-10-15(19-16)12-4-2-1-3-5-12;/h1-9,15-16,18H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVMEPAWQOAEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride

CAS RN

1211008-12-6
Record name 2-(4-fluorophenyl)-6-phenylmorpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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